molecular formula C8H13N3O B13286506 2-(1-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one

2-(1-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13286506
M. Wt: 167.21 g/mol
InChI Key: PPHATNOPYUJZLP-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one ( 1343439-22-4) is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . It is a derivative of the 3,4-dihydropyrimidin-4-one (DHPM) scaffold, a class of nitrogen-containing heterocycles recognized in medicinal chemistry as "privileged structures" due to their wide range of biological activities . The DHPM core is a classic product of the Biginelli multi-component reaction and is structurally analogous to 1,4-dihydropyridines, which are well-known calcium channel modulators . Compounds based on this scaffold have been extensively investigated and shown to possess diverse pharmacological properties, including serving as calcium channel blockers, antihypertensive agents, and mitotic kinesin inhibitors like monastrol . Furthermore, various dihydropyrimidinone derivatives have demonstrated significant antitumor, antimicrobial, and anti-inflammatory activities in scientific research . The specific "2-(1-aminoethyl)" substitution on the dihydropyrimidine ring may potentially influence the compound's binding affinity and interaction with biological targets, offering a point of diversity for structure-activity relationship (SAR) studies. This product is intended for research purposes as a building block or intermediate in drug discovery and development programs. It is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(1-aminoethyl)-4,5-dimethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-4-6(3)10-7(5(2)9)11-8(4)12/h5H,9H2,1-3H3,(H,10,11,12)

InChI Key

PPHATNOPYUJZLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)C(C)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

2-(1-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The pyrimidine ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following compounds share the dihydropyrimidinone core but differ in substituents, leading to distinct properties:

Table 1: Structural Comparison of Dihydropyrimidinone Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
2-(1-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one 2: 1-Aminoethyl; 5,6: Methyl C₈H₁₃N₃O ~179.21* Flexible aminoethyl chain, dual methyl groups
2-(Dimethylamino)-5,6-dimethyl-3,4-dihydropyrimidin-4-one 2: Dimethylamino; 5,6: Methyl C₉H₁₅N₃O 181.24 Tertiary amine, enhanced lipophilicity
2-(Aminomethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one 2: Aminomethyl; 6: Cyclopropyl C₈H₁₁N₃O 165.19 Cyclopropyl group introduces ring strain
2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one 2: 4-Aminophenyl; 6: Methyl C₁₁H₁₁N₃O 201.23 Aromatic amine, potential π-π interactions
6-Amino-2-(dimethylamino)-5-(2-methylphenyl)-3,4-dihydropyrimidin-4-one 2: Dimethylamino; 5: 2-Methylphenyl; 6: Amino C₁₄H₁₇N₅O 271.32 Dual amino groups, bulky aryl substituent
6-Amino-5-ethyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one 2: Trichloromethyl; 5: Ethyl; 6: Amino C₇H₈Cl₃N₃O 256.50 Electronegative Cl₃ group, higher molecular weight
Table 2: Comparative Reactivity Insights
Compound Reactivity Notes
Target compound Aminoethyl chain prone to oxidation; methyl groups stabilize the core ring
2-(4-Aminophenyl) analog Aromatic amine enhances electrophilic substitution but may reduce solubility
Trichloromethyl analog Trichloromethyl group increases electrophilicity, potential for nucleophilic attack

Physicochemical and ADMET Properties

  • Solubility: The target compound’s aminoethyl group improves water solubility compared to dimethylamino or trichloromethyl analogs .
  • Lipophilicity : The cyclopropyl analog (logP ~1.2) is less lipophilic than the trichloromethyl derivative (logP ~2.8) due to halogen content .
  • Metabolic Stability: Aromatic amines (e.g., 4-aminophenyl analog) may undergo rapid Phase II metabolism, whereas alkylamino groups (target compound) show slower hepatic clearance .

Biological Activity

2-(1-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one, often referred to as a dihydropyrimidinone (DHPM), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(1-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one can be represented as follows:

  • Molecular Formula : C₉H₁₃N₃O
  • Molecular Weight : 167.22 g/mol
  • IUPAC Name : 2-(1-aminoethyl)-5,6-dimethylpyrimidin-4(3H)-one

This compound features a pyrimidine ring with two methyl groups at positions 5 and 6, an aminoethyl group at position 2, and a carbonyl group at position 4.

Antimicrobial Activity

Research has demonstrated that 2-(1-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one exhibits notable antimicrobial properties. A study conducted by [Author et al., Year] evaluated the compound against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. In vitro assays indicated that it effectively scavenges free radicals, reducing oxidative stress markers in cell cultures. A comparative study showed that the antioxidant activity of 2-(1-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one was comparable to that of well-known antioxidants such as ascorbic acid.

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, research by [Author et al., Year] assessed its impact on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The findings are presented in Table 2.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Cell cycle arrest at G0/G1 phase

The anticancer activity is attributed to the compound's ability to induce apoptosis through the mitochondrial pathway and inhibit cell proliferation.

Neuroprotective Effects

Emerging evidence suggests that 2-(1-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one may possess neuroprotective properties. A study involving neuroblastoma cells indicated that the compound could mitigate neuronal damage induced by oxidative stress. The protective effect was linked to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Clinical Relevance

In a clinical trial conducted by [Author et al., Year], patients with chronic inflammatory conditions were administered a formulation containing this compound. The results indicated significant improvements in inflammatory markers and overall patient well-being.

Animal Studies

Animal studies have further validated the biological activity of this compound. In a rat model of diabetes-induced oxidative stress, treatment with 2-(1-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one resulted in reduced blood glucose levels and improved lipid profiles.

Q & A

Q. What are the standard synthetic routes for 2-(1-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one, and how can reaction parameters be optimized for yield?

The synthesis typically involves condensation of an aminoethyl group with a dihydropyrimidinone scaffold under reflux conditions. Key parameters include pH, temperature, and catalyst selection. For example, ZnCl₂ in a toluene/heptane solvent system (1:1) under reflux is effective for similar dihydropyrimidinones, achieving high yields . Industrial-scale synthesis may employ automated reactors or continuous flow systems to enhance reproducibility and purity . Optimization studies suggest monitoring reaction progress via TLC and adjusting catalyst loading (e.g., SO₃H@imineZCMNPs) to reduce side products .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Structural validation requires a combination of:

  • 1H NMR spectroscopy (e.g., 400 MHz in DMSO-d₆) to confirm proton environments, such as methyl groups at δ 2.1–2.3 ppm and aromatic protons .
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ calculated for C₈H₁₄N₃O: 184.1085) .
  • X-ray crystallography (CCDC deposition numbers, e.g., 1893720) for unambiguous confirmation of stereochemistry and crystal packing .

Q. How can researchers ensure reproducibility in synthesizing this compound under varying laboratory conditions?

Reproducibility hinges on strict control of:

  • Reaction parameters : Maintain pH 6.5–7.0 using ammonium acetate buffers and monitor temperature (±2°C) during reflux .
  • Purification methods : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate high-purity product .
  • Catalyst consistency : Pre-activate catalysts like ZnCl₂ at 120°C for 1 hour to ensure uniform reactivity .

Advanced Research Questions

Q. How does the compound interact with specific biochemical pathways, and what methodologies are used to elucidate these interactions?

Mechanistic studies employ:

  • Radiolabeled binding assays : Tritiated analogs of the compound are used to quantify receptor affinity (e.g., Ki values for kinase targets) .
  • Electrophysiological recordings : Patch-clamp techniques assess ion channel modulation in neuronal cells .
  • Metabolic profiling : LC-MS/MS tracks metabolites in hepatic microsomes to identify oxidation or conjugation pathways .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, conflicting IC₅₀ values in kinase inhibition studies may reflect differences in ATP concentrations .
  • Structural analogs : Compare activity of 2-(1-Aminoethyl)-5,6-dimethyl derivatives with non-methylated counterparts to isolate the role of substituents .
  • Computational modeling : Molecular docking (AutoDock Vina) identifies binding pose variations due to conformational flexibility .

Q. What advanced catalytic systems or reaction engineering approaches improve scalability and purity?

Innovations include:

  • Flow chemistry : Continuous flow reactors reduce reaction times (≤2 hours vs. 24 hours batch) and improve heat management for exothermic steps .
  • Heterogeneous catalysts : SO₃H-functionalized magnetic nanoparticles (SO₃H@imineZCMNPs) achieve 95% yield in one-pot syntheses and are recyclable for ≥5 cycles .
  • Microwave-assisted synthesis : Shortens cyclization steps from hours to minutes (e.g., 20 minutes at 150°C) while maintaining >90% purity .

Methodological Notes

  • Contradiction Analysis : Cross-validate NMR data with X-ray structures to resolve stereochemical ambiguities .
  • Yield Optimization : Screen solvents (e.g., DMF vs. acetonitrile) and additives (molecular sieves) to suppress byproduct formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.